molecular formula C19H16ClN3O3S B2798644 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 1114614-42-4

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2798644
CAS No.: 1114614-42-4
M. Wt: 401.87
InChI Key: JSZAMUDOIQOCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a small molecule inhibitor that has garnered attention in various fields of research due to its potential implications.

Scientific Research Applications

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves multiple steps, typically starting with the preparation of the pyridazine ring followed by the introduction of the ethylsulfonyl group and the chlorobenzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to and blocking the activity of certain enzymes or receptors. This can lead to the modulation of various cellular processes and pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can be compared with other similar compounds, such as:

    3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide: This compound has a similar structure but with a different position of the chlorine atom.

    Pyridazine and pyridazinone derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZAMUDOIQOCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.